molecular formula C23H37N5O6S B12527508 L-Seryl-L-phenylalanyl-L-lysyl-L-methionine CAS No. 798540-06-4

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine

Cat. No.: B12527508
CAS No.: 798540-06-4
M. Wt: 511.6 g/mol
InChI Key: GXKNIGGTFJRSNW-VJANTYMQSA-N
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Description

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine is a peptide compound composed of four amino acids: serine, phenylalanine, lysine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-methionine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for L-phenylalanine and L-serine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU, DIC, or EDC.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-lysyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-phenylalanyl-L-lysyl-L-alanine
  • L-Seryl-L-phenylalanyl-L-lysyl-L-leucine
  • L-Seryl-L-phenylalanyl-L-lysyl-L-valine

Properties

CAS No.

798540-06-4

Molecular Formula

C23H37N5O6S

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H37N5O6S/c1-35-12-10-18(23(33)34)27-21(31)17(9-5-6-11-24)26-22(32)19(28-20(30)16(25)14-29)13-15-7-3-2-4-8-15/h2-4,7-8,16-19,29H,5-6,9-14,24-25H2,1H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t16-,17-,18-,19-/m0/s1

InChI Key

GXKNIGGTFJRSNW-VJANTYMQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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